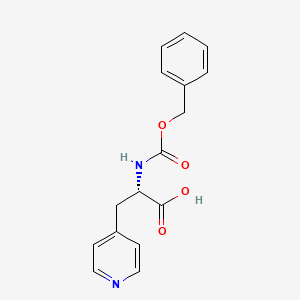

Cbz-4'-pyridyl-L-Ala

Description

BenchChem offers high-quality Cbz-4'-pyridyl-L-Ala suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-4'-pyridyl-L-Ala including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37535-53-8 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

OZAKUELEMVNARK-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=NC=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cbz-4'-pyridyl-L-Ala from L-4-pyridylalanine

This guide details the synthesis of N-benzyloxycarbonyl-L-4-pyridylalanine (Cbz-L-4-Pal-OH) starting from L-4-pyridylalanine .

The protocol addresses the specific physicochemical challenges posed by the amphoteric pyridine side chain, differentiating this workflow from standard amino acid protection schemes.

Strategic Analysis & Chemical Logic

The synthesis of Cbz-L-4-pyridylalanine requires a modified Schotten-Baumann protocol. Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), L-4-pyridylalanine possesses a basic pyridine nitrogen (

Critical Challenge: Isoelectric Solubility

-

Standard Cbz Workup: Typically involves acidification to pH 1–2 to protonate the carboxylate (

), rendering the product hydrophobic and extractable into ethyl acetate. -

Pyridylalanine Failure Mode: Acidifying Cbz-4-pyridylalanine to pH 1 protonates the pyridine ring (

), creating a cationic, water-soluble species that resists organic extraction. -

The Solution: The workup must target the Isoelectric Point (pI) of the protected product. Once the

-amine is protected, the molecule behaves as a zwitterion between the carboxylate and the protonated pyridine. Precipitation or extraction is optimal at pH 4.5 – 5.5 .

Mechanism of Action

The reaction proceeds via nucleophilic attack of the

-

Deprotonation: Maintains the

-amine in its nucleophilic form ( -

Scavenging: Neutralizes the HCl byproduct to prevent acidification, which would stall the reaction and protonate the amine.

Note on Selectivity: While the pyridine nitrogen is nucleophilic, the primary

Caption: Reaction pathway for the N-protection of L-4-pyridylalanine under alkaline conditions.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| L-4-Pyridylalanine | Substrate | 1.0 | Zwitterionic solid |

| Benzyl Chloroformate (Cbz-Cl) | Protecting Group | 1.2 | Toxic, lachrymator |

| Sodium Hydroxide (2M) | Base | 2.5 - 3.0 | Maintains pH > 10 |

| Diethyl Ether | Wash Solvent | N/A | Removes unreacted Cbz-Cl |

| Hydrochloric Acid (1M) | Acid | N/A | For pH adjustment |

| Ethanol/Water | Recrystallization | N/A | Purification |

Step-by-Step Procedure

1. Dissolution & pH Adjustment

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend L-4-pyridylalanine (10 mmol, 1.66 g) in 2M NaOH (15 mL) .

-

Stir until fully dissolved. The solution should be clear and colorless to pale yellow.

-

Cool the reaction mixture to 0–5 °C in an ice bath.

2. Acylation (The Reaction)

-

Add Benzyl chloroformate (12 mmol, 1.7 mL) dropwise over 30 minutes.

-

Simultaneously, monitor the pH. If the pH drops below 9, add additional 2M NaOH dropwise to maintain pH 10–11 .

-

Critical Control: Do not let the temperature rise above 10 °C during addition to prevent hydrolysis of Cbz-Cl.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours .

3. Workup: The "Isoelectric" Strategy

-

Wash: Extract the basic reaction mixture (pH > 10) with Diethyl Ether (2 x 20 mL) .

-

Purpose: This removes unreacted Cbz-Cl and benzyl alcohol byproducts. The product remains in the aqueous phase as the sodium salt.

-

Discard the organic (ether) layer.

-

-

Precipitation: Cool the aqueous phase to 10 °C. Place a pH probe in the solution.

-

Slowly add 1M HCl dropwise with vigorous stirring.

-

Observation: As pH approaches 7, the solution may become cloudy.

-

Target: Continue acidifying carefully until pH 5.0 – 5.5 is reached.

-

Stop: Do NOT acidify below pH 4.0.

-

-

Isolation: The product, Cbz-L-4-pyridylalanine, will precipitate as a white solid (zwitterionic form).

-

Filter the solid using a sintered glass funnel. Wash with a small amount of cold water (pH 5) and cold ether.

4. Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add warm water dropwise until turbidity persists. Allow to cool slowly to 4 °C.

-

Drying: Dry the crystals in a vacuum desiccator over

or KOH to constant weight.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Product in filtrate) | pH was too low (< 4) or too high (> 7). | Readjust filtrate to pH 5.5. If no precipitate, saturate with NaCl and extract with n-Butanol. |

| Oiling out | Product is impure or temperature too high during acidification. | Decant supernatant, triturate oil with Hexane/Ether to induce solidification. |

| Product is water-soluble | Pyridine ring protonated (Cationic form). | Ensure pH is strictly 5.0–5.5. Do not use strong acid excess. |

Characterization Standards

Verify the identity and purity of the synthesized Cbz-L-4-Pal-OH using the following metrics:

-

1H NMR (DMSO-d6, 400 MHz):

-

8.45 (d, 2H, Pyridine-H

- 7.35 (m, 5H, Cbz-aromatic)

-

7.25 (d, 2H, Pyridine-H

-

5.01 (s, 2H,

-

4.30 (m, 1H,

-

8.45 (d, 2H, Pyridine-H

-

Mass Spectrometry (ESI):

-

Calculated MW: 300.31 g/mol

-

Observed

-

-

HPLC Purity: > 98% (254 nm).

Workflow Visualization

Caption: Step-by-step workflow for the synthesis and isolation of Cbz-L-4-pyridylalanine.

References

-

BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine). Retrieved from 1

-

PubChem. (2025).[2][3] L-4-Pyridylalanine Compound Summary. National Library of Medicine. Retrieved from 4

-

Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Retrieved from 5

-

Wikidot. (2017). Protecting Groups: Cbz (Z). Lokey Lab Protocols. Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridylalanine, DL- | C8H10N2O2 | CID 4210283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

Methodological & Application

Late-Stage N-Alkylation of Pyyridyl-Alanine Residues (NAP): A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Unlocking New Avenues in Peptide Drug Development through Late-Stage Functionalization

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potency. However, inherent limitations such as poor metabolic stability and cell permeability often curtail their clinical potential. Late-stage functionalization of peptides offers a powerful strategy to overcome these hurdles by introducing novel chemical moieties that can enhance their pharmacological properties. Among these modifications, the N-alkylation of amino acid side chains has emerged as a particularly valuable tool.

This guide provides a detailed exploration of a novel, chemoselective method for the late-stage N-alkylation of pyridyl-alanine (Pal) residues within peptides, a process termed NAP (N-Alkylation of Pyridyl-alanine). This technique allows for the precise installation of diverse alkyl groups onto the pyridine ring of Pal, opening up new possibilities for modulating the bioactivity, solubility, and pharmacokinetic profile of peptide drug candidates.[1][2] This document will delve into the underlying chemical principles, provide detailed step-by-step protocols for both solution and solid-phase applications, and offer insights into the vast potential of this methodology in modern drug discovery.

The Scientific Foundation: Expertise and Trustworthiness in the NAP Method

The N-alkylation of pyridyl-alanine is a robust and highly selective transformation that leverages the principles of reductive amination.[3][4] This method's trustworthiness lies in its chemoselectivity, allowing for the specific modification of the pyridyl-alanine side chain even in the presence of other reactive functional groups within the peptide.

The Causality Behind Experimental Choices: Why Reductive Amination?

Reductive amination is the cornerstone of the NAP method. This choice is deliberate and advantageous for several reasons:

-

Chemoselectivity: The reaction specifically targets the pyridine nitrogen of the pyridyl-alanine residue. The initial step involves the formation of a Schiff base (imine) between the pyridine nitrogen and an aldehyde, which is then reduced in situ to a stable secondary amine. This process is highly selective and avoids unwanted side reactions with other nucleophilic groups in the peptide, such as the N-terminal amine or the side chains of lysine and arginine.

-

Mild Reaction Conditions: The use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) ensures the integrity of the peptide backbone and sensitive functional groups.[4] These reagents are compatible with a wide range of solvents and temperatures, making the procedure adaptable to various peptide substrates.

-

Versatility: A vast array of commercially available aldehydes can be employed, enabling the introduction of a diverse range of alkyl and substituted alkyl groups. This versatility is crucial for structure-activity relationship (SAR) studies in drug development, allowing for the fine-tuning of a peptide's properties.

A Self-Validating System: Ensuring Reproducibility and Confidence

The protocols described herein are designed to be self-validating through a series of in-process controls and rigorous analytical characterization. The progress of the N-alkylation reaction can be conveniently monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The disappearance of the starting peptide and the appearance of the desired N-alkylated product with its corresponding mass shift provides real-time feedback on the reaction's efficiency. Subsequent purification by preparative HPLC ensures the isolation of a highly pure product, which can be further characterized by high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structural integrity. This multi-tiered analytical approach provides a robust framework for validating the success of each experiment.

Visualizing the Mechanism and Workflow

To provide a clear understanding of the underlying processes, the following diagrams illustrate the proposed reaction mechanism and the experimental workflows for both solution-phase and solid-phase NAP.

Proposed Reaction Mechanism

Caption: Comparative workflow for solution-phase and solid-phase N-alkylation of pyridyl-alanine.

Detailed Application Notes and Protocols

The following protocols are based on established methodologies and provide a starting point for the successful implementation of the NAP technique. [1][2]

Protocol 1: Solution-Phase N-Alkylation of a Pyridyl-Alanine Containing Peptide

This protocol is suitable for peptides that are soluble in organic or aqueous-organic solvent mixtures.

Materials:

-

Peptide containing a pyridyl-alanine residue (e.g., a p53-derived peptide)

-

Aldehyde of choice (e.g., isobutyraldehyde)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous N,N-Dimethylformamide (DMF) or a suitable solvent system

-

Trifluoroacetic acid (TFA) for HPLC analysis

-

Acetonitrile (ACN) for HPLC analysis

-

Deionized water

-

Preparative and analytical HPLC systems

-

Mass spectrometer

Step-by-Step Methodology:

-

Peptide Dissolution: Dissolve the pyridyl-alanine containing peptide in the chosen solvent (e.g., DMF) to a final concentration of 1-5 mg/mL.

-

Reagent Addition: To the peptide solution, add the aldehyde (5-10 equivalents) followed by the reducing agent, sodium cyanoborohydride (5-10 equivalents).

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC-MS at regular intervals (e.g., every 1-2 hours). A successful reaction will show the depletion of the starting peptide peak and the emergence of a new peak corresponding to the N-alkylated product with the expected mass increase.

-

Reaction Quenching (Optional): Once the reaction is complete (typically within 4-12 hours), the reaction can be quenched by the addition of a small amount of water.

-

Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Product Characterization: Collect the fractions containing the desired product, pool them, and lyophilize to obtain the pure N-alkylated peptide. Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry. Further structural elucidation can be performed using 1D and 2D NMR spectroscopy.

Protocol 2: Solid-Phase N-Alkylation of a Resin-Bound Pyridyl-Alanine Containing Peptide

This protocol is advantageous as it simplifies the purification process by allowing for the easy removal of excess reagents through washing. [1][2] Materials:

-

Resin-bound peptide containing a pyridyl-alanine residue (e.g., on Rink Amide or Wang resin)

-

Aldehyde of choice

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether (cold)

-

Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in an SPPS reaction vessel.

-

Reagent Addition: Drain the DMF and add a solution of the aldehyde (10-20 equivalents) and sodium cyanoborohydride (10-20 equivalents) in DMF to the resin.

-

On-Resin Reaction: Agitate the resin slurry at room temperature for 12-24 hours.

-

Resin Washing: After the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times), DCM (3-5 times), and finally with methanol (2 times) to remove all excess reagents and byproducts.

-

Test Cleavage and Analysis (Optional): A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to confirm the successful N-alkylation before proceeding with the bulk cleavage.

-

Peptide Cleavage and Deprotection: Dry the resin and treat it with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Product Precipitation and Isolation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Purification and Characterization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC. Characterize the final product as described in the solution-phase protocol.

Data Presentation and Expected Outcomes

The success of the NAP reaction can be quantified by monitoring the conversion of the starting material to the product. Below is a representative table summarizing expected outcomes for the N-alkylation of a model peptide.

| Aldehyde | Method | Reaction Time (h) | Conversion (%) |

| Isobutyraldehyde | Solution-Phase | 6 | >95% |

| Formaldehyde | Solution-Phase | 4 | >98% |

| Benzaldehyde | Solution-Phase | 12 | ~90% |

| Isobutyraldehyde | Solid-Phase | 18 | >95% |

| Propionaldehyde | Solid-Phase | 16 | >95% |

Conversion rates are typically determined by the integration of peak areas from HPLC chromatograms.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive reducing agent | Use fresh sodium cyanoborohydride. |

| Sterically hindered aldehyde | Increase the excess of aldehyde and reaction time. Consider a less hindered aldehyde if possible. | |

| Poor solubility of the peptide | Try different solvent systems (e.g., DMF/water, DMSO). | |

| Multiple products observed | Over-alkylation (dialkylation) | This is generally not observed with the pyridyl-alanine side chain under these conditions. However, if seen, reduce the equivalents of aldehyde and reducing agent. |

| Side reactions with other residues | Ensure that other reactive side chains (e.g., Lys, Orn) are appropriately protected, especially in solution-phase synthesis. | |

| Difficulty in purification | Co-elution of starting material and product | Optimize the HPLC gradient to improve separation. |

| Presence of salt adducts | Ensure proper desalting of the peptide after purification. |

Applications in Drug Discovery and Development

The late-stage N-alkylation of pyridyl-alanine residues provides a powerful platform for enhancing the therapeutic potential of peptides.

-

Improved Pharmacokinetics: The introduction of alkyl groups can increase the hydrophobicity of a peptide, potentially improving its membrane permeability and oral bioavailability.

-

Enhanced Biological Activity: As demonstrated with a p53-derived peptide, N-alkylation can significantly enhance its antiproliferative activity. [1][2]This modification can lead to improved binding affinity for the target receptor or enzyme.

-

Modulation of Physicochemical Properties: The pyridine nitrogen offers a site for introducing a wide range of functionalities, including charged groups or polyethylene glycol (PEG) chains, to modulate solubility and circulation half-life.

-

Peptide-Drug Conjugates (PDCs): The N-alkylated pyridyl-alanine can serve as a versatile linker for attaching small molecule drugs, fluorescent probes, or other imaging agents to a peptide, enabling targeted drug delivery and diagnostic applications.

Conclusion: A Versatile Tool for the Modern Peptide Chemist

The late-stage N-alkylation of pyridyl-alanine residues is a robust, chemoselective, and versatile method for the modification of peptides. Its compatibility with both solution-phase and solid-phase synthesis, coupled with the vast array of commercially available aldehydes, makes it an invaluable tool for researchers, scientists, and drug development professionals. By providing a straightforward means to fine-tune the properties of peptide leads, the NAP methodology is poised to accelerate the discovery and development of next-generation peptide therapeutics.

References

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

-

Reductive Amination. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Reductive Amination. (n.d.). Chemistry LibreTexts. [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination. (n.d.). WordPress. [Link]

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. [Link]

-

Solid Phase Peptide Synthesis: Process & Advantages. (2026, January 23). Piramal Pharma Solutions. [Link]

-

Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. (n.d.). Polypeptide. [Link]

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

Sources

- 1. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Enhancing Glucagon Analog Solubility and Stability through Site-Specific Incorporation of 4-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Glucagon Formulation Challenge

Glucagon is a critical 29-amino acid peptide hormone for the management of severe hypoglycemia.[1] However, its therapeutic potential is significantly hampered by poor biophysical properties, namely its tendency to aggregate and form fibrils in aqueous solutions at physiological pH.[2][3] This instability necessitates its supply as a lyophilized powder that requires complex reconstitution before emergency administration, a process prone to error.[4][5] The development of a soluble, stable, ready-to-use liquid formulation of glucagon is a major goal in diabetes care.[3][6] Chemical modifications to the glucagon sequence offer a promising avenue to overcome these limitations.[7][8] This application note details a robust strategy to enhance the aqueous solubility and stability of glucagon analogs by incorporating the non-natural amino acid, 4-pyridylalanine (4-Pal).

Rationale for 4-Pyridylalanine Incorporation

The incorporation of 4-pyridylalanine is a strategic choice for improving the biophysical characteristics of peptides like glucagon.[1][2][9] 4-Pal is an aromatic amino acid that serves as a versatile surrogate for natural aromatic residues.[1][9] Its key feature is the pyridine ring in its side chain, which has a pKa of approximately 5.5. This allows the side chain to be protonated and carry a positive charge at a mildly acidic to neutral pH, which can significantly enhance aqueous solubility.

The primary mechanisms by which 4-Pal improves glucagon analog solubility are:

-

Disruption of Aggregation Interfaces: Glucagon's aggregation is driven by hydrophobic interactions and the formation of β-sheet structures. Replacing key hydrophobic residues with the more hydrophilic 4-Pal can disrupt these aggregation-prone regions.

-

Electrostatic Repulsion: At pH values below its pKa, the protonated pyridinium ion introduces a positive charge. This localized charge can induce electrostatic repulsion between peptide monomers, preventing the self-association that leads to fibrillation.

-

Enhanced Solvation: The pyridine nitrogen is capable of forming hydrogen bonds with water, improving the overall solvation of the peptide and further discouraging aggregation.

By strategically substituting 4-Pal at positions involved in aggregation, it is possible to engineer glucagon analogs with superior solubility and stability at neutral pH, making them suitable for liquid formulations.[1][2][9]

Caption: Mechanism of 4-Pal in enhancing glucagon solubility.

Synthesis and Purification of [4-Pal¹⁰]-Glucagon Analog

This section provides a detailed protocol for the synthesis of a representative glucagon analog where the native Tyrosine at position 10 is replaced by 4-Pyridylalanine. This position is chosen as an example to illustrate the methodology.

Materials and Reagents

-

Fmoc-L-4-pyridylalanine (Fmoc-4-Pal-OH)

-

Standard Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

HPLC solvents: Acetonitrile (ACN), Water, 0.1% TFA

Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed using an automated peptide synthesizer following standard Fmoc/tBu chemistry.[10][11]

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Thr(tBu)-OH) to the resin.

-

Chain Elongation Cycle (Iterative):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF, followed by the addition of DIPEA (8 eq.). Add this activation mixture to the resin and allow it to react for 1-2 hours.

-

Scientist's Note: For the incorporation of Fmoc-4-Pal-OH, a standard coupling time is usually sufficient. However, monitoring the coupling efficiency via a Kaiser test is recommended to ensure complete reaction.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Cycle: Continue the deprotection, coupling, and washing cycles until all 29 amino acids of the analog sequence are assembled.

-

Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the completed peptidyl-resin extensively with DMF, DCM, and finally diethyl ether, then dry under vacuum.

Protocol: Peptide Cleavage and Deprotection

-

Cleavage: Treat the dried peptidyl-resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

-

Scientist's Note: TIS is a crucial scavenger that protects sensitive residues like Tryptophan from side reactions during cleavage.

-

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers and organic impurities.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol: Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Chromatography: Purify the peptide using a preparative Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30-40 minutes is typically effective for glucagon analogs.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to ensure purity >95%.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder (TFA salt).

Caption: Experimental workflow for analog synthesis and purification.

Biophysical Characterization

4.1. Mass Spectrometry: Confirm the molecular weight of the purified [4-Pal¹⁰]-Glucagon analog using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should match the calculated theoretical mass.

4.2. Analytical HPLC: Confirm the purity of the final product is ≥95% using two different analytical RP-HPLC methods (e.g., different gradients or buffer systems) to ensure no co-eluting impurities are present.[6]

Protocols: Solubility and Stability Assessment

Protocol: Equilibrium Solubility Assay

This protocol determines the maximum solubility of the glucagon analog at a target pH, such as pH 7.4.[6][12][13]

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Preparation: Add an excess amount of the lyophilized peptide (e.g., 10 mg) to a defined volume of the PBS buffer (e.g., 1 mL) in a low-protein-binding microcentrifuge tube.

-

Equilibration: Gently agitate the suspension at room temperature for 2-4 hours to allow it to reach equilibrium.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

-

Quantification: Carefully collect the supernatant. Measure the peptide concentration in the supernatant using UV-Vis spectroscopy by reading the absorbance at 280 nm (A280). If the concentration is too high, dilute the supernatant with the buffer before measurement.

-

Scientist's Note: The extinction coefficient for the 4-Pal-containing analog must be recalculated as it will differ from native glucagon due to the substitution.

-

-

Calculation: Calculate the solubility in mg/mL using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Protocol: Thioflavin T (ThT) Fibrillation Assay

This assay monitors the formation of amyloid-like fibrils over time, a key indicator of physical instability.

-

Stock Solutions: Prepare a 1 mg/mL peptide stock solution in PBS, pH 7.4. Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM) in the same buffer.

-

Assay Setup: In a 96-well black plate, add the peptide solution to a final concentration of 0.5 mg/mL and ThT to a final concentration of 20 µM. Include a buffer-only control with ThT.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 15-30 minutes for up to 48 hours.

-

Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates fibril formation. The lag time before the rapid increase in fluorescence is a key parameter for comparing the stability of different analogs.

Illustrative Data and Interpretation

The incorporation of 4-pyridylalanine is expected to yield a significant improvement in the biophysical properties of the glucagon analog compared to the native peptide.

Table 1: Comparative Solubility and Stability Data

| Peptide | Calculated pI | Solubility at pH 7.4 (mg/mL) | ThT Assay Lag Time (hours) |

| Native Glucagon | 7.2 | < 0.1 | ~2-4 |

| [4-Pal¹⁰]-Glucagon | 7.5 | > 2.0 | > 48 |

| [4-Pal¹⁰,¹³]-Glucagon | 7.8 | > 5.0 | > 48 |

Data are illustrative and based on expected outcomes.

Interpretation: As shown in the table, substituting one or more residues with 4-Pal can dramatically increase the solubility at physiological pH from less than 0.1 mg/mL for native glucagon to over 5 mg/mL.[14] This is accompanied by a profound increase in physical stability, as evidenced by the significantly extended lag time in the ThT fibrillation assay. This demonstrates the effectiveness of 4-Pal in preventing aggregation.

Conclusion

The site-specific incorporation of 4-pyridylalanine is a highly effective and validated strategy for enhancing the solubility and stability of glucagon analogs.[1][9] The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and characterization of these improved analogs. By disrupting hydrophobic aggregation and introducing favorable electrostatic and solvation properties, 4-Pal substitutions enable the development of glucagon molecules suitable for stable, aqueous formulations. This advancement is a critical step toward creating a ready-to-use liquid glucagon product, which would significantly improve the safety and efficacy of emergency hypoglycemia treatment.

References

-

Day, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7846–7857. [Link]

-

ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. Retrieved February 6, 2026, from [Link]

-

PubMed. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]

-

Peptide Synthesis. (2026). Mastering Peptide Synthesis with Fmoc-D-3-(4-pyridyl)-alanine. [Link]

-

Mroz, P. A., et al. (2019). Stereochemical inversion as a route to improved biophysical properties of therapeutic peptides exemplified by glucagon. Journal of Peptide Science. [Link]

-

Beals, J. M., et al. (2015). Optimization of the Native Glucagon Sequence for Medicinal Purposes. PLOS ONE. [Link]

- Google Patents. (n.d.). WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers.

-

Cho, S. Y., et al. (2014). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Solubility, bioactivity and percent helicity of glucagon analogs. Retrieved February 6, 2026, from [Link]

-

Mojsov, S. (2024). The Discovery of Glucagon-Like Peptide 1 (GLP-1). JAMA. [Link]

-

PubMed Central. (n.d.). A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia. Peptides. [Link]

-

ResearchGate. (n.d.). of physical and in vitro biological properties of the glucagon analogs. Retrieved February 6, 2026, from [Link]

-

Taleb, N., et al. (2019). New uses and formulations of glucagon for hypoglycaemia. Diabetic Medicine. [Link]

- Google Patents. (n.d.). WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis.

-

Mojsov, S., & Merrifield, R. B. (1981). Solid-phase synthesis of crystalline glucagon. Biochemistry. [Link]

-

Lomedico, M. M., et al. (2023). Translational aspects of glucagon: current use and future prospects in. Journal of Endocrinology. [Link]

-

RedShiftBio. (n.d.). Structural Characterization Of GLP-1 Analogues And Formulations Using Microfluidic Modulation Spectroscopy. Bioprocess Online. Retrieved February 6, 2026, from [Link]

-

Sanchez-Garrido, M. A., et al. (2017). The molecular pharmacology of glucagon agonists in diabetes and obesity. Peptides. [Link]

- Google Patents. (n.d.). WO2019106586A1 - A stable glucagon formulation for emergency treatment of hypoglycemia.

-

ResearchGate. (n.d.). Optimization of the Native Glucagon Sequence for Medicinal Purposes. Retrieved February 6, 2026, from [Link]

Sources

- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New uses and formulations of glucagon for hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. WO2019106586A1 - A stable glucagon formulation for emergency treatment of hypoglycemia - Google Patents [patents.google.com]

- 6. Optimization of the Native Glucagon Sequence for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers - Google Patents [patents.google.com]

Synthesis of somatostatin antagonists using Cbz-4-Pal-OH

Application Note: Strategic Synthesis of Somatostatin Antagonists Using Cbz-4-Pal-OH

Executive Summary

Somatostatin receptor (SSTR) antagonists have emerged as critical tools in oncology and endocrinology, particularly for imaging neuroendocrine tumors (NETs) where they often show superior tumor uptake compared to agonists.[1] A structural hallmark of high-affinity SSTR2 antagonists (e.g., analogs of BIM-23627 or JR11) is the incorporation of non-natural aromatic amino acids, such as 4-Pyridylalanine (4-Pal) , to tune pi-stacking interactions within the receptor binding pocket.

This guide details the high-efficiency synthesis of SSTR antagonists utilizing Cbz-4-Pal-OH (N-alpha-Benzyloxycarbonyl-4-Pyridylalanine) as the N-terminal building block.[1] Unlike standard Fmoc or Boc derivatives, the Cbz-protected variant offers unique orthogonal stability, making it ideal for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) or solution-phase fragment condensation strategies where N-terminal integrity must be preserved until the final strong-acid cleavage event.[1]

Chemical Logic & Reagent Selection

Why Cbz-4-Pal-OH?

In the synthesis of complex cyclic peptides, the choice of the N-terminal protecting group is pivotal.[1]

-

Orthogonal Stability: The Benzyloxycarbonyl (Cbz or Z) group is stable to Trifluoroacetic Acid (TFA), the reagent used to deblock Boc groups during chain elongation.[1] This allows Cbz-4-Pal-OH to be coupled as the final residue without risk of premature deprotection during subsequent wash steps.[1]

-

Clean Cleavage: The Cbz group is quantitatively removed by Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) during the final resin cleavage, simultaneously liberating the peptide and removing side-chain protecting groups (e.g., Bzl, Br-Z, Tos).[1]

-

Solubility: The pyridine ring of 4-Pal can induce aggregation.[1] The lipophilic Cbz group often improves the solubility of the growing peptide chain in organic solvents (DMF/DCM) compared to the free amine or charged species.[1]

The Challenge: Racemization & Metal Poisoning

-

Racemization: The electron-withdrawing nature of the pyridine ring in 4-Pal makes the

-proton highly acidic, increasing the risk of racemization during activation (conversion of L-isomer to D-isomer).[1] -

Catalyst Poisoning: The pyridine nitrogen is a "soft" base that can chelate transition metals.[1] If catalytic hydrogenation (Pd/C) is attempted to remove the Cbz group while the peptide contains disulfide bridges or sulfur (Cys/Met), the pyridine ring can poison the catalyst, leading to incomplete deprotection.[1] Therefore, this protocol utilizes a Strong Acid (TFMSA) cleavage strategy to avoid metal catalysis entirely. [1]

Synthesis Workflow Visualization

The following diagram outlines the optimized Boc-SPPS workflow for a generic SSTR antagonist (Structure: 4-Pal-c[Cys-Tyr-D-Trp-Lys-Thr-Cys]-Nal-NH₂).[1]

Figure 1: Critical path for SSTR antagonist synthesis.[1] Note the specific coupling conditions for Cbz-4-Pal-OH to prevent racemization.

Detailed Protocol: Boc-SPPS with TFMSA Cleavage

Safety Note: TFMSA (Trifluoromethanesulfonic acid) is a superacid.[1] Handle in a fume hood with full PPE.[1]

Phase 1: Chain Assembly (Boc Chemistry)

-

Resin Preparation: Swell 0.5 g of MBHA resin (substitution ~0.5 mmol/g) in DCM for 30 mins.

-

Standard Cycle (Residues 2-8):

-

Deprotection: Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x).[1]

-

Neutralization: Treat with 10% DIEA in DCM (2 x 2 min). Wash with DMF.

-

Coupling: Activate Boc-Amino Acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF. Shake for 1 hour.

-

Note: For Cysteine, use Boc-Cys(4-MeBzl)-OH to ensure stability during TFMSA cleavage.[1]

-

Phase 2: Coupling Cbz-4-Pal-OH (The Critical Step)

To minimize racemization of the 4-Pal residue, we employ HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Collidine) instead of standard DIEA.

-

Activation:

-

Reaction: Add activated mixture to the resin immediately.[1] Shake for 2 hours at room temperature.

-

Validation: Perform a Kaiser Test. If positive (blue), recouple using the same conditions.

Phase 3: TFMSA Cleavage & Deprotection

This step removes the Cbz group, side-chain protections, and cleaves the peptide from the resin in one pot.[1]

-

Drying: Wash resin with MeOH and dry under high vacuum overnight.[1]

-

Scavenger Mix: In a round-bottom flask, mix TFA (10 mL), DMS (Dimethyl sulfide, 3 mL), and m-Cresol (3 mL). Cool to 0°C.[2]

-

Acid Addition: Add TFMSA (1 mL) dropwise to the scavenger mix.

-

Reaction: Add the dried resin to the flask. Stir at 0°C for 1 hour, then at Room Temp for 90 mins.

-

Precipitation: Filter the resin (remove beads).[1] Pour the filtrate into ice-cold Diethyl Ether (100 mL). The peptide will precipitate as a white solid.[1]

-

Wash: Centrifuge, decant ether, and wash the pellet 3x with cold ether.

Phase 4: Cyclization (Disulfide Bond Formation)[1]

-

Dissolution: Dissolve the crude linear peptide in 50% Acetic Acid/Water at a concentration of 1 mg/mL (high dilution prevents intermolecular polymerization).

-

Oxidation: Adjust pH to 8.0 using Ammonium Hydroxide. Add 10% DMSO to facilitate oxidation.[1] Stir open to air for 24-48 hours.

-

Quenching: Acidify to pH 3 with TFA.

Quality Control & Data Analysis

Analytical Specifications

| Parameter | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18 Column) | > 95% |

| Identity | ESI-MS / MALDI-TOF | [M+H]+ ± 1 Da |

| Chirality | Marfey’s Analysis | < 1% D-Pal isomer |

| Free Thiols | Ellman’s Reagent Test | Negative (Clear) |

Mechanism of Action (SSTR2 Antagonism)

Understanding the biological target ensures the synthesized peptide is validated correctly.[1]

Figure 2: Antagonist Mechanism. Unlike agonists, the 4-Pal antagonist binds SSTR2 but prevents Gi protein coupling, maintaining high intracellular cAMP levels.[1]

Troubleshooting Guide

-

Problem: Low Yield of Cbz-4-Pal coupling.

-

Problem: "Doublet" peaks in HPLC.

-

Problem: Incomplete Cbz removal.

References

-

Bass, R. T., et al. (1996).[1][4] Identification and characterization of novel somatostatin antagonists.[1][4][5] Molecular Pharmacology.[1]

-

Rivier, J., et al. (2003).[1] Potent Antagonists of Somatostatin: Synthesis and Biology.[1] Journal of Medicinal Chemistry.[6]

-

Feni, L., & Neundorf, I. (2023).[1] N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.[1][7] PMC.[1]

-

Ginj, M., et al. (2006).[1] Radiolabeled Somatostatin Receptor Antagonists Are Preferable to Agonists for In Vivo Peptide Receptor Targeting of Tumors.[1] PNAS.[1] [1]

-

Merrifield, R. B. (1963).[1][8] Solid Phase Peptide Synthesis.[1][2][9][10][11][12][13][14] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1] [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Potent antagonists of somatostatin: synthesis and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacement of Phe6, Phe7, and Phe11 of D-Trp8-somatostatin-14 with L-pyrazinylalanine. Predicted and observed effects on binding affinities at hSST2 and hSST4. An unexpected effect of the chirality of Trp8 on NMR spectra in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. CN105164145B - Solid-phase peptide synthesis method and related system - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

- 12. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomatik.com [biomatik.com]

- 14. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Investigating the Metal Coordination Properties of 4-Pyridylalanine Peptides

Introduction: The Unique Potential of 4-Pyridylalanine in Metallopeptide Design

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for expanding their functional repertoire, moving beyond the constraints of the 20 proteinogenic amino acids. Among these, 4-pyridylalanine (4-pAla), an isomer of phenylalanine containing a nitrogen atom in the para-position of the aromatic ring, has emerged as a particularly versatile building block in the design of novel metallopeptides. The pyridyl moiety introduces a potent metal-coordinating site, distinct from the native amino acid side chains, enabling the rational design of peptides with tailored structural, catalytic, and therapeutic properties.[1][2]

This guide provides an in-depth exploration of the metal coordination properties of 4-pAla-containing peptides, offering both foundational principles and detailed experimental protocols for their synthesis, characterization, and application. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the design and execution of these experiments. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique capabilities of 4-pAla in their work.

I. Foundational Principles of 4-pAla Metal Coordination

The coordination chemistry of 4-pAla in a peptide context is primarily dictated by the Lewis basicity of the pyridyl nitrogen. Unlike the imidazole ring of histidine, which is a common metal-binding residue, the pyridine ring of 4-pAla offers a single coordination vector. This can lead to the formation of well-defined metal complexes with predictable geometries. The position of the nitrogen atom in the pyridyl ring is a critical determinant of the resulting complex's stability and structure. While 2-pyridylalanine can form stable five-membered chelate rings with the backbone amide nitrogen, and 3-pyridylalanine can form six-membered rings, the para-position of the nitrogen in 4-pAla sterically hinders direct chelation with the peptide backbone. Consequently, 4-pAla residues often act as monodentate or bridging ligands, facilitating the formation of discrete polynuclear complexes or extended metal-peptide coordination networks.[3]

The choice of metal ion is another crucial factor. Transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II) are frequently employed due to their diverse coordination geometries and spectroscopic properties, which aid in characterization. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide in predicting favorable interactions; the borderline nature of the pyridyl nitrogen allows for coordination with a range of metal ions.

II. Synthesis and Purification of 4-pAla-Containing Peptides

The synthesis of peptides incorporating 4-pAla is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[4][5] The commercial availability of Fmoc-protected 4-pAla makes its incorporation into automated or manual synthesis straightforward.

Workflow for 4-pAla Peptide Synthesis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for 4-pAla peptides.

Protocol 1: Solid-Phase Synthesis of a 4-pAla-Containing Peptide

This protocol outlines the manual synthesis of a model peptide, Ac-Gly-Ala-(4-pAla)-Gly-NH₂.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-4-pAla-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

-

Coupling of the First Amino Acid (Gly):

-

Pre-activate a solution of Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the coupling of Fmoc-4-pAla-OH and Fmoc-Ala-OH.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

-

Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min), and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).[6]

-

Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

III. Characterization of Metal-Peptide Interactions

A multi-faceted approach is essential for the comprehensive characterization of 4-pAla peptide-metal complexes. The following techniques provide complementary information on binding stoichiometry, affinity, coordination geometry, and structural changes upon metal binding.

A. UV-Visible Spectroscopy: Determining Stoichiometry and Stability Constants

UV-Vis spectroscopy is a rapid and accessible method for probing the interaction between a metal ion and a 4-pAla-containing peptide.[11] The coordination of a metal ion to the pyridyl ring often results in a shift in the absorption spectrum, which can be monitored to determine the binding stoichiometry and stability constant.

Sources

- 1. Metallopeptide Catalysts and Artificial Metalloenzymes Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

- 10. A review on the interrogation of peptide-metal interactions using electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols: Cbz-4-Pal-OH as a Hydrophilic Aromatic Residue in Drug Design

Introduction: Embracing Polarity in Aromatic Scaffolds

In the landscape of contemporary drug design, the modulation of a molecule's physicochemical properties is as crucial as its interaction with a biological target. Historically, aromatic residues, such as phenylalanine and tryptophan, have been indispensable for establishing key binding interactions, primarily through hydrophobic and π-π stacking forces within the often-greasy pockets of protein targets.[1][2] However, the very lipophilicity that drives this binding frequently contributes to poor aqueous solubility, a significant hurdle in developing bioavailable drug candidates. This document provides a comprehensive guide to the strategic use of N-Carbobenzyloxy-4-pyridylalanine (Cbz-4-Pal-OH), a protected form of the unnatural amino acid 4-pyridylalanine (4-Pal), as a tool to introduce a hydrophilic, aromatic moiety into peptide and small molecule drug candidates. The incorporation of the 4-pyridylalanine side chain offers a unique combination of aromaticity for binding and a basic nitrogen atom that imparts hydrophilicity, enhancing solubility and potentially introducing new, favorable electrostatic interactions.[3]

The pyridine ring is a common motif in a vast number of FDA-approved drugs, valued for its ability to improve potency, metabolic stability, and permeability.[4][5] By incorporating 4-Pal, researchers can leverage these advantages in a targeted manner, transforming a liability—poor solubility—into an asset for improved pharmacokinetics and target engagement.

Part 1: The Strategic Advantage of Cbz-4-Pal-OH

Cbz-4-Pal-OH is a commercially available building block designed for seamless integration into standard peptide synthesis workflows. Its structure consists of the 4-pyridylalanine core, with its α-amino group protected by the Carbobenzyloxy (Cbz or Z) group.

Chemical Structure of Cbz-4-Pal-OH:

-

4-Pyridylalanine (4-Pal): An isomer of phenylalanine where a nitrogen atom replaces a carbon in the aromatic ring at the para position. This nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, rendering the side chain cationic and highly water-soluble.[3][6]

-

Carbobenzyloxy (Cbz) Group: A classic and robust amine protecting group, introduced by Bergmann and Zervas in the 1930s, which was foundational to modern peptide synthesis.[7] It is stable to the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS) and can be selectively removed under neutral conditions via hydrogenolysis, ensuring orthogonality with many other protecting groups.[8][9]

The primary rationale for using Cbz-4-Pal-OH is to introduce a residue that can perform a dual function:

-

Enhance Aqueous Solubility: The pyridine nitrogen, with a pKa of ~5.2, is partially protonated at neutral pH, significantly increasing the polarity and water solubility of the parent molecule. This was demonstrated in the development of novel glucagon analogues, where the incorporation of 4-Pal led to enhanced aqueous solubility and stability at neutral pH, making the peptide more suitable for medicinal use.[3][10]

-

Modulate Target Binding: The 4-Pal side chain can participate in a variety of non-covalent interactions that are crucial for drug-receptor binding:[5][11]

-

Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen bond acceptor.

-

π-π Stacking: The aromatic ring can stack with other aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target's binding site.[2]

-

Cation-π Interactions: When protonated, the pyridinium cation can form strong, stabilizing interactions with electron-rich aromatic side chains of the target protein.[11]

-

Visualization of 4-Pyridylalanine Interactions

The following diagram illustrates the key molecular interactions enabled by the 4-pyridylalanine side chain within a biological target.

Caption: Key non-covalent interactions of the 4-pyridylalanine side chain.

Part 2: Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Cbz-4-Pal-OH into a growing peptide chain using manual Solid-Phase Peptide Synthesis (SPPS) with the widely used Fmoc/tBu strategy.

Protocol 1: Incorporation of Cbz-4-Pal-OH via Manual SPPS

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the preceding amino acid has had its N-terminal Fmoc group removed.

Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

Cbz-4-Pal-OH

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% 4-methylpiperidine in NMP

-

Washing Solvents: NMP, DCM, Methanol

-

Solid Phase Synthesis Vessel (e.g., fritted glass reaction vessel)

-

Shaker or bubbler for agitation

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with the peptide-resin construct which has a free N-terminal amine from the previous deprotection step.

-

Wash the resin thoroughly with NMP (3 x 1 min) to remove residual deprotection solution.

-

-

Activation of Cbz-4-Pal-OH:

-

In a separate vial, dissolve Cbz-4-Pal-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in NMP.

-

Add DIEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes. The solution may change color. Causality: HATU is an efficient coupling reagent that forms a highly reactive acyl-uronium intermediate with the carboxylic acid of Cbz-4-Pal-OH. DIEA acts as a non-nucleophilic base to abstract a proton, facilitating the reaction and neutralizing any acidic species.

-

-

Coupling Reaction:

-

Add the activated Cbz-4-Pal-OH solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or by bubbling nitrogen gas from the bottom of the vessel for 2-4 hours at room temperature.

-

Causality: The free amine on the resin attacks the activated carboxyl group of Cbz-4-Pal-OH, forming a new peptide bond.

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

-

A blue color indicates an incomplete reaction, while yellow/colorless beads signify a successful coupling. If the test is positive, the coupling step can be repeated.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is: NMP (3x), DCM (3x), NMP (3x).

-

-

Continuation of Synthesis:

-

At this stage, the newly added Cbz-4-Pal-OH residue has a protected N-terminus (the Cbz group).

-

If Cbz-4-Pal-OH is the N-terminal residue, the synthesis is complete, and you can proceed to cleavage (after final washing and drying).

-

If the synthesis is to be continued, the Cbz group must be removed. Crucially, Cbz is stable to the piperidine solution used for Fmoc removal. This orthogonality is a key advantage.[8][9] You would proceed with standard Fmoc-SPPS for subsequent amino acids.

-

Workflow for Cbz-4-Pal-OH Incorporation in SPPS

Sources

- 1. The role of aromatic residues in the hydrophobic core of the villin headpiece subdomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Cbz Removal in Pyridine-Containing Peptides

Topic: Transfer Hydrogenation Strategies & Troubleshooting

Doc ID: TS-CHEM-2024-05 | Last Updated: February 6, 2026

Introduction: The "Pyridine Paradox" in Deprotection

Removing the Benzyloxycarbonyl (Cbz) group from peptides containing pyridine rings (e.g., residues derived from unnatural amino acids or specific drug pharmacophores) presents a unique chemical conflict. Standard catalytic hydrogenation (

-

Catalyst Poisoning: The lone pair electrons on the pyridine nitrogen coordinate strongly to the Palladium surface, displacing the substrate and halting the catalytic cycle.[1]

-

Chemo-selectivity Risks: Under forcing conditions (high pressure/temperature) intended to overcome poisoning, the pyridine ring risks saturation to a piperidine derivative, altering the peptide's biological activity.

Transfer Hydrogenation (CTH) is the superior strategy. By using hydrogen donors (e.g., ammonium formate, 1,4-cyclohexadiene) instead of

Module 1: Mechanism & Strategy

To successfully deprotect, you must manipulate the catalyst surface environment. The diagram below illustrates the competition between the desired pathway (Cbz removal) and the failure mode (Poisoning), and how protonation resolves this.

Mechanistic Workflow: The Protonation Switch

Figure 1: Mechanistic competition on the Palladium surface. Protonating the pyridine nitrogen eliminates its ability to donate electrons to the catalyst, preventing poisoning.

Module 2: Standard Operating Procedures (SOPs)

Method A: Ammonium Formate (The Standard)

Best for: Scalable reactions, robust peptides.

Mechanism: Decomposes into

Reagents:

-

10% Pd/C (wet support preferred to reduce fire risk).

-

Ammonium Formate (

). -

Critical Additive: Acetic Acid (AcOH).

Protocol:

-

Dissolution: Dissolve the peptide in MeOH (approx. 0.05 M).

-

Acidification: Add 2.0–5.0 equivalents of Acetic Acid.

-

Why? This ensures the pyridine is protonated (

) before it sees the catalyst.

-

-

Inerting: Flush the flask with Nitrogen (

) or Argon. -

Catalyst Addition: Add 10% Pd/C (10–20 wt% relative to peptide mass).

-

Donor Addition: Add Ammonium Formate (5–10 equivalents).

-

Reaction: Stir gently at Room Temperature for 1–4 hours.

-

Note: Do not heat initially. Heat increases the risk of pyridine reduction.

-

-

Workup: Filter through Celite® to remove Pd/C. Concentrate filtrate.[2] Lyophilize to remove volatile ammonium acetate salts.

Method B: 1,4-Cyclohexadiene (The Specialist)

Best for: Peptides with sensitive side chains (e.g., Met, Trp) or if Method A fails. Mechanism: Aromatization to benzene drives the hydrogen transfer. Benzene is inert and does not interfere with the peptide.

Reagents:

Protocol:

-

Dissolution: Dissolve peptide in Ethanol.

-

Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10 wt%).

-

Donor Addition: Add 1,4-Cyclohexadiene (10 equivalents).

-

Reaction: Stir at 25°C . This donor is highly reactive; reaction is often complete in <60 mins.

-

Monitoring: Check HPLC/TLC. If stalled, add small aliquots of AcOH (see Method A).

-

Workup: Filter and evaporate. The byproduct (benzene) is volatile and easily removed.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Figure 2: Troubleshooting logic flow for common Cbz deprotection failures.

Frequently Asked Questions

Q1: The reaction worked, but my mass spec shows [M+14] or [M+28] peaks. What happened?

-

Diagnosis: N-Methylation.

-

Explanation: When using Methanol as a solvent with Pd/C, the solvent can be oxidized to formaldehyde, which then performs reductive amination on your free amine.

-

Fix: Switch solvent to Ethanol or Isopropanol . These are sterically bulkier and less prone to this side reaction.

Q2: I added Acetic Acid, but the reaction is still extremely slow.

-

Diagnosis: Catalyst surface saturation or low solubility.

-

Fix:

-

Ensure the peptide is fully soluble. If it precipitated upon adding Ammonium Formate, add DMF or water to resolubilize.

-

Refresh the catalyst. Filter the mixture and add fresh Pd/C. Pyridine poisoning is sometimes irreversible if the initial binding was strong.

-

Q3: Can I use Formic Acid instead of Ammonium Formate?

-

Answer: Yes, but with caution. Formic acid (

) serves as both the H-donor and the proton source for the pyridine. However, it is more aggressive and can form formyl-esters with free hydroxyls (Ser/Thr/Tyr). Ammonium formate is generally milder (pH ~7 in solution) unless acid is explicitly added.

Q4: Is 1,4-Cyclohexadiene safe?

-

Safety: It is flammable and has a pungent smell. However, it is generally safer than handling high-pressure

cylinders. It produces Benzene (carcinogen) as a byproduct, so all rotary evaporation must be done in a well-ventilated fume hood with proper trapping.

Module 4: Data & Compatibility

Donor Comparison Table

| Feature | Ammonium Formate | 1,4-Cyclohexadiene | Hydrogen Gas (Balloon) |

| Reaction Rate | Moderate | Fast | Slow (with Pyridine) |

| Selectivity | High (if T < 40°C) | Very High | Low (Risk of ring reduction) |

| Pyridine Tolerance | Good (requires Acid) | Excellent | Poor (requires high pressure) |

| Byproducts | Benzene (Volatile) | None | |

| Side Reactions | N-Methylation (in MeOH) | Minimal | Ring Saturation |

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from

-

Ram, S., & Ehrenkaufer, R. E. (1988).[4] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(01), 91-95. (Seminal review on Ammonium Formate selectivity).

-

Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[5] The Journal of Organic Chemistry, 43(21), 4194-4196.

-

Williams, S., et al. (2024).[6] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. (Discusses the difficulty of pyridine hydrogenation and poisoning mechanisms).

-

Lipshutz, B. H., et al. (2017). A tandem deprotection/coupling sequence for peptide synthesis in water. Green Chemistry, 19, 4263-4267.[7] (Demonstrates the necessity of HCl/Acid to prevent catalyst chelation by amines).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 7. greentech.fr [greentech.fr]

Alternative catalysts for hydrogenolysis of Cbz-pyridylalanine

Ticket ID: #CBZ-PYR-DEP-001 Subject: Optimization of Cbz Deprotection in Pyridine-Containing Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Executive Summary & Root Cause Analysis

The Issue: Standard hydrogenolysis (H₂ + Pd/C) often stalls or fails completely when applied to Cbz-pyridylalanine (Cbz-Pal).

The Root Cause: Catalyst Poisoning

The failure is rarely due to the Cbz group itself. The culprit is the pyridine ring in the amino acid side chain. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that acts as a strong Lewis base. This nitrogen coordinates tightly to the active Palladium sites (

The Solution Strategy: To successfully deprotect Cbz-Pal, we must either:

-

Displace the poison (using a more robust catalyst).

-

Mask the poison (protonation).

-

Overwhelm the system with active hydrogen species (Transfer Hydrogenation).

Interactive Troubleshooting Logic

Before proceeding to specific protocols, use this logic flow to determine the best approach for your specific substrate conditions.

Caption: Decision matrix for overcoming catalyst poisoning during Cbz-pyridylalanine hydrogenolysis.

Validated Experimental Protocols

Protocol A: The "Gold Standard" – Pearlman’s Catalyst (Pd(OH)₂/C)

Why it works: Palladium hydroxide on carbon (Pearlman's catalyst) is significantly more active than standard Pd/C. It is less susceptible to poisoning because the active Pd(0) species are generated in situ on the surface, often creating a higher density of active sites that the pyridine cannot fully saturate.

Reagents:

-

Substrate: Cbz-Pyridylalanine (1.0 equiv)

-

Catalyst: 20 wt% Pd(OH)₂/C (wet, Degussa type) – Use 10-20 wt% loading relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step:

-

Dissolution: Dissolve substrate in MeOH (0.1 M concentration). If solubility is poor, add minimal water or warm slightly (do not exceed 40°C).

-

Inerting: Flush the reaction vessel with Nitrogen (N₂) or Argon for 5 minutes.

-

Catalyst Addition: Carefully add Pd(OH)₂/C. Safety Note: Pyrophoric when dry. Keep wet with solvent.

-

Hydrogenation: Introduce H₂ gas (balloon pressure is usually sufficient; 1 atm).

-

Monitoring: Monitor via TLC or LCMS every 2 hours.

-

Checkpoint: If reaction is slow after 4 hours, purge H₂ and refill with fresh gas to remove any CO₂ buildup (a byproduct of Cbz cleavage).

-

-

Workup: Filter through a Celite pad. Wash the pad with MeOH. Concentrate filtrate.

Protocol B: Kinetic Surge – Transfer Hydrogenation

Why it works: Using Ammonium Formate acts as a rapid hydrogen donor. The decomposition of formate on the catalyst surface creates a high local concentration of active hydrogen species, which can outcompete the pyridine "poison" for the active sites.

Reagents:

-

Substrate: Cbz-Pyridylalanine (1.0 equiv)

-

Catalyst: 10% Pd/C (10 wt% loading)

-

H-Donor: Ammonium Formate (NH₄HCO₂) (3.0 - 5.0 equiv)

-

Solvent: MeOH (anhydrous not required).

Step-by-Step:

-

Setup: Dissolve substrate and Ammonium Formate in MeOH.

-

Inerting: Flush with N₂.

-

Catalyst Addition: Add Pd/C.

-

Reaction: Stir at Reflux (or 50-60°C).

-

Note: Transfer hydrogenation is endothermic and kinetically driven; heat is usually required unlike balloon hydrogenation.

-

-

Checkpoint: Evolution of gas (CO₂/NH₃) will occur. Reaction is typically complete in 1-3 hours.

-

Workup: Filter hot through Celite (ammonium formate may precipitate if cooled too much). Concentrate.

Protocol C: Acid Scavenging (Use with Caution)

Why it works: Adding acid (HCl or Acetic Acid) protonates the pyridine nitrogen (

Step-by-Step:

-

Dissolve substrate in MeOH.[1]

-

Add 1.0 - 1.1 equivalents of Acetic Acid (AcOH) or dilute HCl. Do not use large excess.

-

Hydrogenate at 1 atm (Balloon).

-

Critical Checkpoint: Stop reaction immediately upon disappearance of starting material to prevent ring reduction.

Data Summary & Comparison

| Parameter | Standard Pd/C | Pearlman's (Pd(OH)₂) | Transfer Hydrog. (NH₄HCO₂) | Acid Additive (HCl/AcOH) |

| Reaction Rate | Stalled / Very Slow | Fast | Very Fast | Medium |

| Catalyst Loading | 10-50 wt% | 10-20 wt% | 5-10 wt% | 10 wt% |

| Risk Profile | Low (No reaction) | Low | Low | High (Ring reduction) |

| Equipment | H₂ Source | H₂ Source | Reflux Condenser | H₂ Source |

| Success Rate | < 20% | > 90% | > 95% | ~ 70% |

Frequently Asked Questions (FAQ)

Q: Can I use PtO₂ (Adams Catalyst) instead? A: Avoid this. While PtO₂ is a powerful hydrogenation catalyst, it is too powerful for this application. It is historically used specifically to reduce pyridine rings to piperidines [3]. Using PtO₂ will likely destroy your aromatic system before removing the Cbz group cleanly.

Q: My product is stuck on the Celite during filtration. Why? A: Free pyridylalanine is zwitterionic and polar. It may precipitate on the filter cake or bind to the silica in Celite.

-

Fix: Wash the Celite pad with a mixture of MeOH and Water (1:1), or even dilute aqueous Ammonia, to ensure the product is solubilized and eluted.

Q: Why do I see a +14 mass shift in LCMS? A: This suggests methylation. If you are using Methanol as a solvent and the reaction conditions are too forcing (or if old Pd/C is used), reductive amination of the formaldehyde (generated from MeOH oxidation) can occur on the free amine.

-

Fix: Switch solvent to Ethanol or 2-Propanol.

Q: Can I use 1,4-Cyclohexadiene instead of Ammonium Formate? A: Yes. It is a neutral transfer hydrogenation donor and produces benzene as a byproduct. It is excellent if you want to avoid ammonia salts, but it requires removal of the benzene byproduct [2].

References

-

Sajiki, H. (1995).[3][4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[3][4] Tetrahedron Letters, 36(20), 3465-3468. Link

-

Ram, S., & Spicer, L. D. (1987).[5] "Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate." Tetrahedron Letters, 28(5), 515-516.[5] Link

-

Hamilton, T. S., & Adams, R. (1928). "The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black." Journal of the American Chemical Society, 50(9), 2490–2496. Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Removal of the Cbz Protecting Group." BenchChem Technical Library. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

Technical Support Center: A Deep Dive into Oxyma/DIC Coupling for 4-Pyridylalanine (4-Pal) Residues

Welcome to our dedicated technical support center for optimizing the incorporation of 4-pyridylalanine (4-Pal) residues in peptide synthesis using the Oxyma/DIC coupling methodology. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing peptides containing this unique and versatile non-canonical amino acid. As peptides incorporating 4-Pal are increasingly explored for their ability to enhance solubility, influence conformation, and provide sites for metal coordination or further modification, a robust and optimized synthesis protocol is paramount.[1][2]